

Solubility Profile of Methyl 5-(4-aminophenyl)furan-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-(4-aminophenyl)furan-2-carboxylate

Cat. No.: B112736

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Abstract: This technical guide provides a comprehensive analysis of the solubility of **Methyl 5-(4-aminophenyl)furan-2-carboxylate**, a key building block in medicinal chemistry and materials science. Moving beyond a simple data summary, this document elucidates the physicochemical principles governing its solubility in various organic solvents. It offers a theoretical framework for solvent selection, a detailed experimental protocol for solubility determination, and practical insights for applications in purification, chemical synthesis, and formulation. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction and Physicochemical Profile

Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS No. 52939-06-7) is a bifunctional organic molecule featuring a furan core substituted with a methyl ester and an aminophenyl group.^[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel compounds, including potential antimycobacterial agents and other biologically active molecules.^{[2][3]} Understanding the solubility of this compound is paramount for its effective use, influencing critical processes such as reaction solvent selection, purification via recrystallization, and formulation for biological screening.

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.^[4]

Physicochemical Properties:

The structure of **Methyl 5-(4-aminophenyl)furan-2-carboxylate** contains several key features that dictate its solubility behavior:

- **Aromatic Systems:** The phenyl and furan rings are largely non-polar and can participate in π - π stacking interactions.
- **Amine Group (-NH₂):** The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. Its presence significantly increases the polarity of the molecule and its potential for interaction with protic solvents.
- **Methyl Ester Group (-COOCH₃):** This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms.^[5] It contributes to the molecule's overall polarity but lacks a hydrogen bond donor.
- **Overall Polarity:** The combination of these groups results in a molecule of moderate polarity with a predicted XLogP3 value of approximately 2.2 to 2.9, indicating a balance between hydrophilic and lipophilic character.^{[6][7]}

Property	Value	Source
CAS Registry Number	52939-06-7	[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[1]
Molecular Weight	217.22 g/mol	[1][6]
Melting Point	125-126 °C	[1][6]
XLogP3 (Predicted)	2.2 - 2.9	[6][7]
Hydrogen Bond Donors	1 (from -NH ₂)	[8]
Hydrogen Bond Acceptors	4 (from C=O, ester O, furan O, -NH ₂)	[8]

Theoretical Solubility Profile and Solvent Selection Rationale

Based on the physicochemical properties, we can predict the solubility of **Methyl 5-(4-aminophenyl)furan-2-carboxylate** across different classes of organic solvents. The presence of both hydrogen-bond donating and accepting groups, combined with a significant aromatic backbone, suggests a nuanced solubility profile.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in strong hydrogen bonding with both the amine and ester functionalities of the solute. The amine group's -NH can donate a hydrogen bond to the solvent's oxygen, while the solvent's -OH can donate a hydrogen bond to the solute's ester carbonyl, furan oxygen, and amine nitrogen. Therefore, good solubility is expected in lower-chain alcohols. Water, while highly polar, may be a poorer solvent due to the compound's large, non-polar aromatic regions which would disrupt water's strong hydrogen-bonding network.[5]
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents are polar and can accept hydrogen bonds but cannot donate them. They will readily interact with the amine's N-H bonds via dipole-dipole interactions and hydrogen bonding. Solvents like acetone and ethyl acetate are particularly effective for esters.[9][10] Therefore,

moderate to good solubility is anticipated. DMSO and DMF, being highly polar, are very likely to be strong solvents for this compound.

- **Non-Polar Solvents** (e.g., Hexane, Heptane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic rings of the solute can interact favorably with toluene via π - π stacking, the highly polar amine and ester groups will be poorly solvated. Consequently, poor solubility is expected in aliphatic non-polar solvents like hexane and heptane. Solubility in toluene might be slightly better than in hexane but is still likely to be limited.

Summary of Predicted Solubility:

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Strong hydrogen bonding with -NH ₂ and -COOCH ₃ groups.
Polar Aprotic	Acetone, Ethyl Acetate, DMSO, DMF	High	Strong dipole-dipole interactions and hydrogen bond acceptance.
Polar Aprotic	Acetonitrile	Moderate	Good polarity but less effective H-bond acceptor than ketones or esters.
Less Polar	Dichloromethane (DCM), Tetrahydrofuran (THF)	Moderate	Capable of dissolving both polar and non-polar moieties.
Non-Polar	Toluene	Low to Sparingly Soluble	Aromatic interactions are possible, but polar groups are poorly solvated.
Non-Polar	Hexane, Heptane	Insoluble/Very Low	Dominated by weak dispersion forces, insufficient to overcome solute's polarity.

Experimental Protocol for Solubility Determination

To validate the theoretical profile and obtain quantitative or semi-quantitative data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility class of an organic compound.[\[11\]](#)[\[12\]](#)

Objective: To determine the solubility of **Methyl 5-(4-aminophenyl)furan-2-carboxylate** in a panel of organic solvents at room temperature.

Materials:

- **Methyl 5-(4-aminophenyl)furan-2-carboxylate**
- Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
- Small test tubes (13x100 mm) or vials
- Vortex mixer
- Spatula
- Analytical balance
- Graduated pipettes or micropipettes

Procedure:

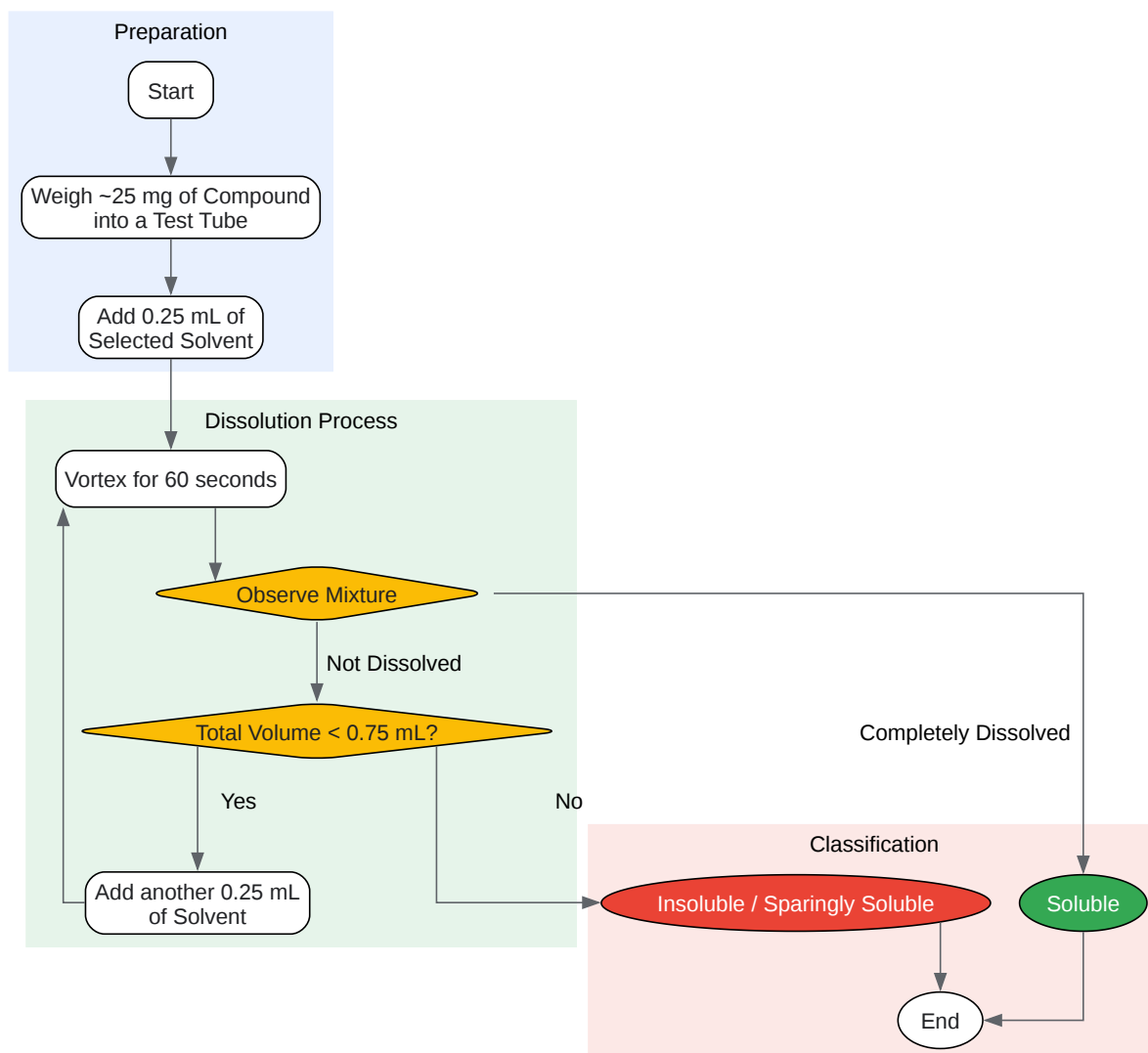
- Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[\[11\]](#)
- Solvent Addition (Initial): Add 0.25 mL of the selected solvent to the test tube.
- Agitation: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[\[13\]](#)
- Observation: Observe the mixture. If the solid dissolves completely, the compound is classified as "Very Soluble" (>100 mg/mL).
- Incremental Solvent Addition: If the solid is not fully dissolved, add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 0.75 mL.[\[11\]](#)
- Classification:

- If the compound dissolves after adding a total of 0.50 mL, it is "Freely Soluble" (50-100 mg/mL).
- If the compound dissolves after adding a total of 0.75 mL, it is "Soluble" (33-50 mg/mL).
- Insolubility Determination: If the compound has not dissolved after the addition of 0.75 mL of solvent, it can be classified as "Sparingly Soluble" or "Insoluble" in that solvent at room temperature.
- Repeat: Repeat steps 1-7 for each solvent in the panel. Record all observations systematically in a laboratory notebook.

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Workflow Diagram



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Caption: Workflow for experimental solubility determination.

Applications in Research and Development

A clear understanding of the solubility profile is not merely academic; it has direct, practical applications.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it relies entirely on differential solubility.^[4] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.

- **Single-Solvent System:** Based on the predicted profile, alcohols like ethanol or isopropanol are excellent candidates. The compound would be dissolved in a minimal amount of the hot solvent, and upon cooling, pure crystals should form, leaving impurities behind in the mother liquor.
- **Solvent/Anti-Solvent System:** This method is useful when no single solvent has the ideal temperature-solubility profile. A common and effective approach would be to dissolve the compound in a good solvent (e.g., acetone or ethanol) and then slowly add a miscible anti-solvent (e.g., water or hexane) until the solution becomes cloudy (the saturation point).^{[9][14]} Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Given the compound's structure, an acetone/water or ethanol/water system is a highly logical choice to investigate.

Reaction Chemistry

Choosing the correct solvent is critical for synthetic reactions. The solvent must dissolve all reactants to allow for efficient molecular interaction. For reactions involving **Methyl 5-(4-aminophenyl)furan-2-carboxylate**, polar aprotic solvents like DMF, acetonitrile, or THF are often suitable choices as they can dissolve a wide range of organic reagents without interfering with many reaction mechanisms.

Conclusion

Methyl 5-(4-aminophenyl)furan-2-carboxylate possesses a balanced molecular structure with both polar, hydrogen-bonding functional groups and a significant non-polar aromatic framework. This duality results in a nuanced solubility profile, with high solubility predicted in

polar aprotic and protic solvents like acetone, ethyl acetate, and ethanol, and poor solubility in non-polar aliphatic solvents like hexane. This guide provides a robust theoretical framework for solvent selection and a detailed, practical protocol for experimental verification. By leveraging this knowledge, researchers can optimize procedures for purification, synthesis, and formulation, thereby accelerating research and development timelines.

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